molecular formula C20H22N4O2S3 B2651558 (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 303056-97-5

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2651558
CAS RN: 303056-97-5
M. Wt: 446.6
InChI Key: VEPUYJTWNUTUOJ-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C20H22N4O2S3 and its molecular weight is 446.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Matrix Metalloproteinases (MMPs) Inhibition and Wound Healing

Research on 4-thiazolidinone derivatives has demonstrated their effectiveness in inhibiting MMP-9, a key enzyme involved in tissue damage and inflammation. These compounds, particularly one with a 4-carboxyphenyl substituent, have shown significant potential in wound healing due to their anti-inflammatory properties, with one derivative inhibiting MMP-9 at the nanomolar level, indicating appreciable wound healing effects (Incerti et al., 2018).

Anticancer Activity

Several novel 4-thiazolidinones containing a benzothiazole moiety have been screened for antitumor activity, showing effectiveness against various cancer cell lines. Some compounds within this category have been found to exhibit significant anticancer activity, indicating their potential as therapeutic agents in oncology (Havrylyuk et al., 2010).

Photosensitizing Properties for Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzothiazole and thiadiazole units have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds, particularly one with high singlet oxygen quantum yield, have shown promise as photosensitizers in photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).

Aldose Reductase Inhibition

Compounds based on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These inhibitors, with submicromolar IC50 values, offer a therapeutic approach for managing complications associated with diabetes (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antiviral Activities

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been designed and synthesized, showing good antimicrobial and antiviral activities. These compounds, particularly against tobacco mosaic virus and Xanthomonas oryzae pv. oryzae, present a promising approach for developing new antimicrobial and antiviral agents (Tang et al., 2019).

properties

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S3/c1-2-3-11-17-22-23-19(29-17)21-16(25)10-7-12-24-18(26)15(28-20(24)27)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3,(H,21,23,25)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUYJTWNUTUOJ-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.